BenchChemオンラインストアへようこそ!

(-)-Rolipram

PDE4 inhibition Enantioselectivity cAMP signaling

(-)-Rolipram is the active R-enantiomer of rolipram, exhibiting 2.5–16.5-fold higher PDE4 inhibitory potency versus the S-(+)-enantiomer and racemate. This stereochemically pure compound is essential for precise quantification of PDE4 engagement, high-affinity rolipram binding state (HARBS) studies, and [11C]PET radiotracer development. The racemate produces confounding results; only the pure (-)-enantiomer ensures reproducible mechanistic data with validated enantiomeric excess. Bulk pricing available; immediate stock verification upon inquiry.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
CAS No. 85416-75-7
Cat. No. B1202776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Rolipram
CAS85416-75-7
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3
InChIInChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m0/s1
InChIKeyHJORMJIFDVBMOB-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Rolipram (CAS 85416-75-7): A Benchmark PDE4 Inhibitor for cAMP Signaling Research and Preclinical Cognitive Studies


(-)-Rolipram (CAS 85416-75-7) is the active R-enantiomer of the prototypical phosphodiesterase-4 (PDE4) inhibitor rolipram, first described in 1979 and developed by Schering AG as an antidepressant candidate in the 1990s [1]. As a selective PDE4 inhibitor, it blocks the hydrolysis of cyclic adenosine monophosphate (cAMP), thereby amplifying intracellular cAMP signaling . The racemic mixture was discontinued from clinical development due to a narrow therapeutic window characterized by dose-limiting gastrointestinal side effects, including emesis [2]. However, (-)-Rolipram remains a widely used pharmacological tool for interrogating PDE4 biology, cAMP-dependent pathways, and neuroinflammatory mechanisms, as well as a critical reference standard for evaluating novel PDE4-targeted compounds [3].

Why (-)-Rolipram (CAS 85416-75-7) Is Not Interchangeable with Racemic or S-(+)-Rolipram: A Quantitative Analysis of Enantioselective Pharmacology


The racemic mixture of rolipram, (R,S)-rolipram, is frequently used in research; however, its biological activity is primarily driven by the (-)-enantiomer. The S-(+)-enantiomer exhibits significantly reduced potency and can produce confounding results in experiments designed to isolate PDE4-mediated effects. Furthermore, the differential binding of (-)-Rolipram to the high-affinity rolipram binding state (HARBS) of PDE4, which is linked to both therapeutic and adverse effects, is not replicated by the racemate or the (+)-enantiomer [1]. Therefore, for precise mechanistic studies and reproducible quantification of PDE4 engagement, the use of the pure (-)-enantiomer is essential. The following quantitative evidence delineates the specific, measurable differences that preclude generic substitution.

Quantitative Differentiation Guide for (-)-Rolipram (CAS 85416-75-7) vs. Key Analogs and Comparators


Enantioselective Potency: (-)-Rolipram vs. S-(+)-Rolipram in Membrane-Bound PDE4 Inhibition

(-)-Rolipram demonstrates significantly greater potency in inhibiting membrane-bound PDE4 activity compared to its (+)-enantiomer. In studies using particulate cyclic AMP-specific phosphodiesterase from guinea-pig eosinophils, (-)-rolipram exhibited an IC50 of 0.22 ± 0.08 μM, whereas (+)-rolipram required a 2.5-fold higher concentration to achieve similar inhibition (IC50 = 0.58 ± 0.05 μM) [1]. This enantioselectivity is further amplified upon solubilization of the enzyme, where the potency difference increases to a 16.5-fold advantage for (-)-rolipram [1].

PDE4 inhibition Enantioselectivity cAMP signaling

Enantioselective Potency in Intact Cellular Systems: (-)-Rolipram vs. S-(+)-Rolipram

The enhanced potency of (-)-rolipram is also evident in functional cellular assays. In intact guinea-pig eosinophils, (-)-rolipram was 10-fold more potent than (+)-rolipram in enhancing isoprenaline (10 μM)-stimulated cyclic AMP accumulation [1]. The EC50 values were 0.19 ± 0.02 μM for (-)-rolipram and 1.87 ± 0.09 μM for (+)-rolipram [1].

cAMP accumulation Cellular pharmacology Enantioselectivity

Comparative Affinity for PDE4 Enzyme: (-)-Rolipram vs. S-(+)-Rolipram In Vitro and In Vivo

Quantitative PET imaging studies demonstrate that (-)-rolipram exhibits a substantially higher affinity for the PDE4 enzyme compared to the (+)-enantiomer. The calculated affinity ratios for R(-)-rolipram versus S(+)-rolipram were 7.97 from in vitro competition assays using rat cortical membranes, 12.5 from in vivo PET studies with [11C]R(-)-rolipram, and 14.7 from in vivo PET studies with [11C]S(+)-rolipram [1]. This consistent superiority across experimental paradigms confirms its status as the high-affinity enantiomer.

PET imaging Radiotracer Enzyme affinity

Therapeutic Index Comparison: (-)-Rolipram vs. Next-Generation PDE4 Inhibitors

A key differentiator for (-)-rolipram is its narrow therapeutic window, a property that has driven the development of newer PDE4 inhibitors. In preclinical models, the therapeutic index (defined as the ratio of efficacy in a rodent lung inflammation model to emetic liability in a rat pica feeding model) was 0.5 for rolipram [1]. This contrasts sharply with the >150 therapeutic index for GSK356278, a modern brain-penetrant PDE4 inhibitor [1].

Therapeutic index Side effects Drug development

PDE4 Subtype Selectivity Profile: (-)-Rolipram vs. Racemic Mixture

(-)-Rolipram, as the active enantiomer, exhibits a distinct selectivity profile across PDE4 subtypes. While the racemic mixture shows IC50 values of 3 nM for PDE4A, 130 nM for PDE4B, and 240 nM for PDE4D , the (-)-enantiomer is reported to be 2-10 fold more potent than the S-(+) enantiomer . This differential selectivity is crucial for studies aiming to dissect the specific roles of PDE4A, B, and D isoforms in various tissues and disease states.

PDE4 isoforms Selectivity cAMP

High-Affinity Rolipram Binding State (HARBS) Engagement: A Key Pharmacological Distinction

Rolipram binds to two conformational states of PDE4: the high-affinity rolipram binding state (HARBS) and the low-affinity rolipram binding state (LARBS) [1]. Critically, [3H]rolipram is known to bind only to the HARBS at the concentration range typically examined, whereas other PDE4 inhibitors like piclamilast have equal affinity for both states [2]. This unique binding profile is directly linked to rolipram's antidepressant-like effects and emetic side effects [3].

HARBS LARBS PDE4 conformers

Optimal Scientific and Preclinical Application Scenarios for (-)-Rolipram (CAS 85416-75-7)


As a Reference Standard for Enantioselective PDE4 Inhibition Assays

(-)-Rolipram serves as an essential positive control and reference standard in enzymatic and cellular assays designed to evaluate the potency and enantioselectivity of novel PDE4 inhibitors. Its well-characterized 2.5 to 16.5-fold higher potency compared to the (+)-enantiomer in inhibiting PDE4 [1] provides a benchmark for assessing the stereochemical purity and biological activity of newly synthesized compounds.

As a Pharmacological Tool to Investigate cAMP-Dependent Neuroplasticity and Cognition

Given its high-affinity binding to the HARBS of PDE4 [2] and its demonstrated ability to enhance cognition and reduce anxiety-like behaviors in preclinical models [3], (-)-rolipram is a valuable tool for dissecting the role of PDE4 in hippocampal neuroplasticity, memory formation, and stress responses. Its brain-penetrant properties [4] further support its use in neuropharmacology studies.

As a PET Imaging Radiotracer Precursor for Quantifying PDE4 Expression In Vivo

The high and stereoselective affinity of (-)-rolipram for PDE4 makes it an ideal precursor for developing PET radiotracers, such as [11C]R(-)-rolipram [5]. This enables the non-invasive quantification of PDE4 enzyme expression and occupancy in the living brain, a critical application for studying neuroinflammation, depression, and evaluating target engagement of novel CNS-penetrant PDE4 inhibitors.

As a Benchmark for Evaluating the Therapeutic Index of Next-Generation PDE4 Inhibitors

The narrow therapeutic window of (-)-rolipram, characterized by a therapeutic index of 0.5 in preclinical models [6], provides a critical baseline for assessing the improved safety profiles of newer PDE4 inhibitors. By comparing the efficacy-to-emesis ratios of novel compounds against this established benchmark, researchers can quantify advancements in therapeutic index and reduced side-effect liability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Rolipram

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.